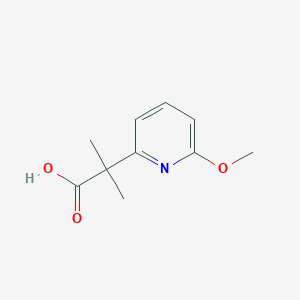

2-(6-甲氧基吡啶-2-基)-2-甲基丙酸

描述

Synthesis Analysis

The synthesis of related pyridine derivatives is well-documented in the provided papers. Paper describes an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions to introduce the methoxy and bromo groups. This synthesis route highlights the reactivity of the pyridine ring and the ability to introduce various functional groups at specific positions on the ring.

Similarly, paper outlines a practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, starting from 2,6-dichloro-3-trifluoromethylpyridine. The process improvements mentioned in this paper, such as the regioselectivity with a nitrogen nucleophile and the conversion of the trifluoromethyl group into a methoxycarbonyl group, are relevant for understanding how different substituents on the pyridine ring can be manipulated.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a heterocyclic pyridine ring, which can be functionalized with various substituents. The papers do not directly provide information on the molecular structure of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, but they do discuss the introduction of methoxy and methylamino groups to the pyridine ring . These modifications can influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse and can include nucleophilic substitutions, as well as the introduction of electrophiles after deprotonation or halogen exchange reactions . For instance, selective bromination and the introduction of various electrophiles through deprotonation or lithium-bromine exchange are discussed in paper . These reactions are crucial for the functionalization of the pyridine ring and can be used to infer the types of chemical reactions that 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, they do provide information on similar compounds. The presence of electron-donating groups like methoxy and electron-withdrawing groups like carboxylic acid can affect the acidity, basicity, solubility, and overall reactivity of the compound . These properties are important for understanding the behavior of the compound in various environments and can be used to predict its stability, reactivity, and potential applications in pharmaceuticals or other industries.

科学研究应用

骨转换和骨质疏松症治疗

2-(6-甲氧基吡啶-2-基)-2-甲基丙酸正在研究其在治疗骨质疏松症方面的潜力。Hutchinson等人(2003年)研究了与其密切相关的一种化合物作为α(v)β(3)受体拮抗剂。这种化合物在体内骨转换模型中显示出显著的疗效,使其成为骨质疏松症治疗临床开发的候选药物(Hutchinson et al., 2003)。

药物化合物的水合态

Zhao等人(2009年)探讨了与2-(6-甲氧基吡啶-2-基)-2-甲基丙酸结构类似的药物化合物形成多层水合物。这项研究对于了解这类化合物在不同水合态下的物理性质具有重要意义,影响其稳定性和配方(Zhao et al., 2009)。

质子化位点和氢键

Böck等人(2021年)关于与2-(6-甲氧基吡啶-2-基)-2-甲基丙酸相关的盐的质子化位点和氢键的研究有助于理解其化学行为。这些见解对于设计有效的药物配方和了解该化合物的相互作用机制至关重要(Böck等人,2021年)。

合成和在药物开发中的应用

合成和在药物开发中的应用是另一个探索这种化合物的领域。Guo等人(2006年)描述了与2-(6-甲氧基吡啶-2-基)-2-甲基丙酸密切相关的化合物的高效合成,展示了其在新药开发中的潜力(Guo et al., 2006)。

放射配体成像

Gao等人(2016年)合成了与2-(6-甲氧基吡啶-2-基)-2-甲基丙酸结构相关的化合物,用作PET放射配体。这种应用展示了这类化合物在医学成像中的潜力,特别是在诊断和监测疾病方面(Gao et al., 2016)。

安全和危害

未来方向

属性

IUPAC Name |

2-(6-methoxypyridin-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-8(11-7)14-3/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUOUKNNDKIAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)